molecular formula C14H13N3O3 B2784311 4-benzoyl-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide CAS No. 338977-04-1

4-benzoyl-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide

Cat. No.: B2784311
CAS No.: 338977-04-1
M. Wt: 271.276
InChI Key: FTAQKPUGYQVEQC-UHFFFAOYSA-N
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Description

4-benzoyl-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide is a complex organic compound with a unique structure that includes a benzoyl group, a methoxyimino group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the benzoyl group and the methoxyimino group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The benzoyl and methoxyimino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-benzoyl-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-benzoyl-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The benzoyl group can participate in hydrogen bonding and hydrophobic interactions, while the methoxyimino group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl derivatives: Compounds like benzoyl chloride and benzoyl peroxide share the benzoyl group but differ in their reactivity and applications.

    Pyrrole derivatives: Compounds such as pyrrole-2-carboxylic acid and N-methylpyrrole have similar core structures but different functional groups.

Uniqueness

4-benzoyl-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-benzoyl-N-[(Z)-methoxyiminomethyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-20-17-9-16-14(19)12-7-11(8-15-12)13(18)10-5-3-2-4-6-10/h2-9,15H,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTAQKPUGYQVEQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CNC(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C\NC(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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